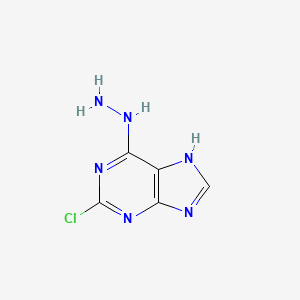

2-chloro-6-hydrazinyl-9H-purine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-7H-purin-6-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN6/c6-5-10-3-2(8-1-9-3)4(11-5)12-7/h1H,7H2,(H2,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCFNQRYMMJROEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC(=N2)Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40968877 | |

| Record name | 2-Chloro-6-hydrazinyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5404-88-6 | |

| Record name | 5404-88-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-6-hydrazinyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization Reactions of Hydrazinyl Purine Scaffolds

Reactions at the Hydrazinyl Moiety

The exocyclic hydrazinyl group at the C6 position is a potent nucleophile and a hub for various chemical transformations, most notably condensation and oxidation reactions.

Condensation with Aldehydes and Ketones to Form Hydrazone Derivatives

The reaction of a hydrazinyl group with aldehydes or ketones is a classic method for forming a hydrazone linkage (C=N-N). This reaction readily occurs with 6-hydrazinylpurine derivatives. For instance, studies on the closely related 6-hydrazino-9-(β-D-ribofuranosyl)-9H-purine demonstrate that it undergoes smooth condensation with a variety of substituted benzaldehydes. nih.gov The reaction typically proceeds by heating the reactants in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of acid, to yield the corresponding N'-[aryl(alkyl)methylidene]hydrazinyl-purine derivatives. nih.gov

These hydrazone derivatives are of significant interest due to their extended conjugation and potential as bioactive molecules. The specific aldehydes and ketones used can be varied to introduce a wide range of functional groups and structural diversity.

| Aldehyde/Ketone Reactant | Resulting Hydrazone Derivative (Exemplified from 6-hydrazino-9-(β-D-ribofuranosyl)-9H-purine) | Reference |

| Benzaldehyde | 6-(N'-(benzylidene)hydrazino)-9-(β-D-ribofuranosyl)-9H-purine | nih.gov |

| 4-Methylbenzaldehyde | 6-(N'-(4-methylbenzylidene)hydrazino)-9-(β-D-ribofuranosyl)-9H-purine | nih.gov |

| 4-Methoxybenzaldehyde | 6-(N'-(4-methoxybenzylidene)hydrazino)-9-(β-D-ribofuranosyl)-9H-purine | nih.gov |

| 4-Chlorobenzaldehyde | 6-(N'-(4-chlorobenzylidene)hydrazino)-9-(β-D-ribofuranosyl)-9H-purine | nih.gov |

This table presents examples of hydrazone formation based on reactions with a related 6-hydrazinylpurine nucleoside, illustrating the general reactivity of the hydrazinyl group.

Oxidation to Azo-Derivatives

The hydrazinyl group on the purine (B94841) scaffold can be oxidized to form a highly conjugated azo group (-N=N-). A general and efficient two-step, one-pot synthetic route has been developed for the synthesis of 6-azopurines. nih.gov This method begins with the nucleophilic aromatic substitution of a 6-chloropurine (B14466) with a substituted or unsubstituted hydrazine (B178648). The resulting 6-hydrazinylpurine intermediate is then oxidized in situ to the corresponding 6-azopurine. nih.gov

The oxidation step can be achieved using molecular oxygen, often facilitated by microwave irradiation, providing a metal-free and environmentally benign approach. nih.gov This transformation is significant as it introduces a photoswitchable azobenzene (B91143) moiety onto the purine core, opening avenues for applications in chemical biology and photopharmacology. The reaction converts the 2-chloro-6-hydrazinyl-9H-purine into a 2-chloro-6-(phenyldiazenyl)-9H-purine derivative.

Modifications at the Purine Nucleus

Beyond the hydrazinyl group, the purine ring itself offers several sites for modification, including the nitrogen atoms and the C2 and C8 positions.

Alkylation Reactions (e.g., N7 and N9 alkylation)

Alkylation of the purine ring can occur at the N7 and N9 positions, and the regioselectivity is often influenced by the nature of the substituents on the purine core, the alkylating agent, and the reaction conditions. For 6-substituted purines, direct alkylation typically yields a mixture of N7 and N9 isomers, with the N9 product often being the thermodynamically more stable and, therefore, major product. nih.gov

In the case of 2,6-disubstituted purines, such as 2-chloro-6-substituted derivatives, the substituent at C6 can exert significant steric or electronic influence. For example, studies on 6-(azolyl)purines have shown that a bulky substituent at C6 can sterically hinder the N7 position, leading to highly regioselective N9 alkylation. researchgate.net It is anticipated that the hydrazinyl or a derived hydrazone group at the C6 position of this compound would similarly direct alkylating agents preferentially to the N9 position, especially under basic conditions using reagents like alkyl halides in DMF. nih.govCurrent time information in Kalamazoo County, US.

| Reaction | Typical Reagents | Major Product | Minor Product | Reference |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF) | N9-alkyl-2-chloro-6-hydrazinylpurine | N7-alkyl-2-chloro-6-hydrazinylpurine | nih.govresearchgate.net |

| N-tert-Alkylation | tert-Alkyl halide, Lewis Acid (e.g., SnCl₄) | N7-tert-alkyl-2-chloro-6-hydrazinylpurine | N9-tert-alkyl-2-chloro-6-hydrazinylpurine | nih.gov |

This table outlines the expected outcomes for alkylation reactions based on established principles for substituted purines.

Halogenation (e.g., Bromination at C8)

The C8 position of the purine ring is susceptible to electrophilic substitution, allowing for the introduction of a halogen atom. Direct bromination of purine nucleosides at the C8 position can be achieved using bromine in an aqueous solution buffered with sodium acetate. chemicalbook.com This method provides a straightforward route to C8-brominated purines. chemicalbook.com

Alternatively, modern organometallic approaches offer a highly versatile and regioselective pathway for C8-halogenation. This involves the deprotonation of the C8 position using a strong base, such as a lithium amide, to generate a C8-metalated purine intermediate. Quenching this intermediate with an electrophilic bromine source, like 1,2-dibromo-1,1,2,2-tetrachloroethane, affords the C8-bromo derivative in high yield. chemicalbook.com These methods are generally applicable to the purine scaffold and could be used to synthesize 8-bromo-2-chloro-6-hydrazinyl-9H-purine.

Amination and Nucleophilic Substitution Reactions

The chlorine atom at the C2 position of the purine ring is a site for nucleophilic aromatic substitution (SNAr). Although less reactive than a chloro group at the C6 position, the C2-chloro can be displaced by various nucleophiles, particularly under forcing conditions or when activated by electron-withdrawing groups.

Research on related 2-chloro-6-substituted purine nucleosides has shown that the C2-chloro group can be displaced by amines or other nitrogen nucleophiles. For example, treatment of a 2-chloro-6-aminopurine nucleoside with hydrazine hydrate (B1144303) leads to the formation of a 2-hydrazinyl-6-aminopurine derivative, demonstrating the viability of substitution at the C2 position. mdpi.com Similarly, amination of 2,6-dichloropurine (B15474) often proceeds first at the more reactive C6 position, but subsequent reaction at C2 is possible, leading to 2,6-diaminopurine (B158960) derivatives. Therefore, this compound could be converted into various 2-amino-6-hydrazinyl-9H-purine derivatives by reaction with primary or secondary amines.

Selenylation and Thiolation Reactions at C6

The introduction of selenium and sulfur moieties at the C6 position of the this compound scaffold is a key transformation for generating derivatives with potential biological activities. These reactions typically proceed through nucleophilic substitution, where the hydrazinyl group at C6 is displaced by a selenium or sulfur nucleophile.

One common strategy for selenylation involves the reaction of a 2,6-dihalopurine with an in situ generated selenol. For instance, 2,6-dichloropurine derivatives can react with selenols, generated from the reduction of diselenides with sodium borohydride, to yield 2-chloro-6-selanylpurine derivatives. nih.gov This reaction is generally carried out at elevated temperatures, around 50-60 °C. nih.gov It has been observed that the C6 position of the purine ring is more susceptible to nucleophilic attack than the C2 position when identical leaving groups are present. nih.gov

Interestingly, the selanyl (B1231334) group at the C6 position can itself act as a leaving group in subsequent nucleophilic aromatic substitution (SNAr) reactions. nih.gov This highlights the reactivity of the C6-Se bond and provides a pathway for further functionalization. For example, attempts to introduce an azide (B81097) group at the C2 position of 2-chloro-6-selanylpurine derivatives resulted in the displacement of the 6-selanyl moiety instead of the 2-chloro substituent. nih.gov

Thiolation at the C6 position can be achieved through various methods. One approach involves the reaction with thiourea (B124793). While specific examples for this compound are not detailed, the general reactivity of chloropurines suggests that the chlorine at C6 can be displaced by the sulfur of thiourea to form a thioxo derivative. This can be followed by hydrolysis to yield the corresponding 6-mercaptopurine. The synthesis of 6-thioxo-6,9-dihydro-1H-purin-2(3H)-one from related precursors highlights the feasibility of introducing a thioxo group at the C6 position. bldpharm.combldpharm.de

| Reagent | Position of Substitution | Product | Reference |

| RSeH (generated in situ) | C6 | 2-chloro-6-(alkylselanyl)-9H-purine | nih.gov |

| Thiourea | C6 | 2-chloro-6-thioxo-6,9-dihydro-9H-purine |

Nucleophilic Aromatic Substitution Reactions on Halogenated Purines

Nucleophilic aromatic substitution (SNAr) is a fundamental class of reactions for the modification of halogenated purines. The electron-deficient nature of the purine ring, further enhanced by the presence of halogen atoms, facilitates the attack of nucleophiles. These reactions can proceed through a concerted (cSNAr) mechanism or a stepwise mechanism involving a Meisenheimer intermediate.

Displacement of Chloride at C2 and C6 Positions

In this compound, both the C2 and C6 positions are activated for nucleophilic attack. The relative reactivity of these positions is influenced by the nature of the nucleophile and the reaction conditions. Generally, the C6 position of a dihalopurine is more reactive towards nucleophilic substitution than the C2 position.

The displacement of the chloride at the C6 position is a common strategy for introducing a wide range of substituents. For example, reaction with various amines can lead to the formation of N6-substituted 2-chloroadenine (B193299) derivatives. youtube.com Similarly, reaction with thiols or selenols can introduce sulfur or selenium moieties at this position. nih.gov

The chloride at the C2 position is generally less reactive than the one at C6. Its displacement often requires more forcing conditions or the use of a more potent nucleophile. However, under controlled conditions, gradual substitution is possible, allowing for the selective functionalization of either position. For instance, the reaction of 2,6-dichloropurine with a nucleophile can be controlled to favor monosubstitution at C6, and a subsequent reaction under harsher conditions can lead to disubstitution.

The reactivity of the purine ring in nucleophilic substitutions is also significantly influenced by the protonation state of the imidazole (B134444) ring. In neutral purines, the general reactivity order is 8 > 6 > 2, while in anionic purines, it is 6 > 8 > 2.

| Nucleophile | Position of Displacement | Resulting Functional Group | Reference |

| Amines | C6 | Amino | youtube.com |

| Thiols | C6 | Thioether | mdpi.com |

| Selenols | C6 | Selenoether | nih.gov |

| Azide | C6 | Azido | nih.gov |

Cyclization and Ring-Formation Reactions Involving Hydrazinyl Groups

The hydrazinyl group at the C6 position of the purine scaffold is a versatile functional group that can participate in a variety of cyclization reactions, leading to the formation of fused-ring systems. These reactions are valuable for the synthesis of novel heterocyclic compounds with diverse chemical and biological properties. organic-chemistry.org

A prominent example is the formation of triazolopurines. The reaction of 6-hydrazinylpurines with reagents containing a one-carbon unit, such as formic acid or orthoesters, can lead to the formation of a organic-chemistry.orgnih.govnih.govtriazolo[4,3-c]purine ring system. This involves the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration.

Another important cyclization reaction involves the reaction of the hydrazinyl group with isothiocyanates. This reaction typically proceeds through the formation of a thiosemicarbazide (B42300) intermediate, which can then undergo cyclization to form a triazolethione or a thiadiazole ring fused to the purine core. organic-chemistry.org For instance, an electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates provides a route to 3-amino- organic-chemistry.orgnih.govnih.gov-triazolo[4,3-a]pyridines, a reaction that could be analogous for hydrazinylpurines. organic-chemistry.org

Furthermore, the hydrazinyl group can react with β-dicarbonyl compounds, such as 2,4-pentanedione, to form new heterocyclic rings. For example, the reaction of 7-aminoadenines with 2,4-pentanedione has been shown to yield pyridazino[6,1-f]purines. nih.gov A similar reaction with 6-hydrazinylpurine could potentially lead to the formation of a pyridazine (B1198779) ring fused to the purine at the [c] or [e] face.

These cyclization reactions significantly expand the chemical space accessible from the this compound starting material, providing a platform for the synthesis of complex, polycyclic aromatic systems. The resulting fused purines are often investigated as isosteres of naturally occurring purines and have applications in medicinal chemistry. nih.gov

| Reactant | Fused Ring System | Reference |

| Formic Acid/Orthoesters | organic-chemistry.orgnih.govnih.govTriazole | organic-chemistry.org |

| Isothiocyanates | Triazolethione or Thiadiazole | organic-chemistry.org |

| 2,4-Pentanedione | Pyridazine | nih.gov |

Structure Activity Relationship Sar Investigations in Substituted Purines

Impact of Substitutions at the Purine (B94841) C2 Position

The C2 position of the purine ring is a critical site for modification that significantly influences the electronic properties and biological activity of the resulting analogues. The nature of the substituent at this position can dictate the molecule's interaction with target proteins and even affect the reactivity of other positions on the purine ring.

Research into 2,6,9-trisubstituted purine derivatives has highlighted the importance of the C2 position in developing new antitumor compounds. nih.gov The introduction of different functional groups allows for the fine-tuning of the molecule's properties. For instance, the presence of a halogen, such as the chloro group in 2-chloro-6-hydrazinyl-9H-purine, provides a reactive site for further synthetic modifications via nucleophilic substitution. nih.govacs.org

Studies have shown that introducing a nitro group at the C2 position can greatly enhance the electrophilicity of the C6 position, facilitating the displacement of substituents at C6. google.com This demonstrates how a C2 modification can be a strategic tool in the synthesis of complex purine derivatives. In the context of anticancer activity, the steric properties of substituents at the C2 and C6 positions have been shown through 3D-QSAR models to be a more dominant factor than electronic properties in explaining cytotoxicity. nih.gov The enzymatic synthesis of 2-chloropurine arabinonucleosides for the evaluation of antiproliferative activity further underscores the C2 position as a key locus for structural variation in the quest for novel therapeutic agents. mdpi.com

Impact of Substitutions at the Purine C6 Position, including Hydrazinyl and Hydrazone Modifications

The C6 position of the purine core is arguably one of the most extensively studied sites for modification, yielding a vast array of biologically active compounds. The substituent at this position plays a pivotal role in defining the molecule's function, from kinase inhibition to receptor antagonism.

The hydrazinyl (-NHNH₂) group, as seen in this compound, is a key functional group that can serve as a potent hydrogen bond donor and as a synthetic handle for creating more complex molecules. The binding affinities of N⁶-hydrazino adenosine (B11128) analogues at various adenosine receptors have been explored, indicating the significance of this modification. nih.gov

The hydrazinyl moiety is often used as a precursor for the synthesis of hydrazones (–NH–N=CH–), which have attracted significant interest in medicinal chemistry for their broad spectrum of biological activities, including anticancer properties. nih.govnih.gov The hydrazone linker is particularly valuable as it can enhance antiproliferative activity and improve target selectivity. nih.gov It is hypothesized that the hybridization of a purine core with a hydrazone linker can yield compounds that effectively inhibit protein kinases by forming crucial hydrogen bond interactions within the ATP-binding site. nih.gov

In a study on purine-hydrazone scaffolds as potential dual EGFR/HER2 inhibitors, the hydrazone linker was proposed to interact with amino acid residues in the hinge region of the kinase domain, contributing to the compound's inhibitory potential. nih.gov The cytotoxicity results from this study are summarized in the table below, illustrating the impact of different substitutions on the hydrazone moiety.

Table 1: Cytotoxicity (IC₅₀ in µM) of Selected Purine-Hydrazone Derivatives

Data sourced from a study on purine-hydrazone scaffolds as potential dual EGFR/HER2 inhibitors. nih.gov Lapatinib is included as a reference compound.

Influence of Ribose Modifications in Purine Nucleoside Analogues

While this compound is a purine base, its activity can be significantly altered by attaching a sugar moiety, such as ribose, to the N9 position to form a nucleoside. Modifications to this sugar ring are a cornerstone of nucleoside analogue drug design, impacting target affinity, selectivity, and metabolic stability.

A wide range of ribose modifications have been explored, including substitutions at the 2', 3', and 5' positions. For example, the introduction of a methyl group at the 3' position (3'-C-methyladenosine) has been investigated for its antitumor activity as an inhibitor of ribonucleotide reductase. acs.org Further SAR studies on these 3'-C-methyladenosine analogues revealed that an unsubstituted N⁶-amino group was essential for optimal cytotoxicity, and substitution at this position, for instance with cycloalkyl groups, altered the activity profile. acs.org

Other key ribose modifications include:

Deoxyribose Analogues: Removal of hydroxyl groups, particularly at the 2' or 3' position, can confer resistance to enzymatic degradation.

Fluorinated Sugars: The introduction of a fluorine atom, often at the 2' position, can alter the sugar pucker and influence binding affinity. nih.gov

Carbocyclic Analogues: Replacing the ribose oxygen atom with a methylene (B1212753) group can increase metabolic stability. nih.gov

Epimeric Sugars: Inverting the stereochemistry at one of the chiral centers, such as using arabinose instead of ribose, can lead to compounds with distinct biological profiles and resistance to deamination. mdpi.com

The table below presents binding affinity data for various ribose-modified adenosine analogues at rat adenosine receptors, demonstrating the profound effect of sugar modifications.

Table 2: Binding Affinity (Kᵢ in nM) of Ribose-Modified Adenosine Analogues at Rat Receptors

Data sourced from a study on purine- and ribose-modified adenosine analogues. nih.gov

Computational Chemistry and Pharmacophore Modeling in SAR Studies

Computational chemistry has become an indispensable tool for elucidating and predicting the SAR of substituted purines. Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis, pharmacophore modeling, and molecular docking provide deep insights into the structural features required for biological activity.

QSAR studies establish mathematical relationships between the chemical structures of a series of compounds and their biological activities. 2D-QSAR models have been used to identify key descriptors, such as electronic and topological parameters, that correlate with the inhibitory activity of purine derivatives against specific targets like c-Src tyrosine kinase. researchgate.net 3D-QSAR analyses, such as Comparative Molecular Field Analysis (CoMFA), go further by considering the three-dimensional properties of the molecules. These models have shown that for certain series of antitumor purines, steric properties contribute more significantly to cytotoxicity than electronic properties. nih.gov

Pharmacophore modeling involves identifying the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are necessary for a molecule to bind to a specific biological target. nih.gov A pharmacophore model can be generated from a set of active compounds and then used as a template to screen virtual libraries for new potential hits. nih.govnih.gov This approach has been successfully applied to design novel purine derivatives, including those incorporating pyrazole (B372694) moieties as herbicide safeners. acs.org

Molecular docking simulates the interaction between a small molecule (ligand) and the binding site of a target protein. This technique allows researchers to visualize the binding mode of purine derivatives, predict their binding affinity, and rationalize observed SAR. researchgate.net For instance, docking studies of purine-hydrazone derivatives into the ATP-binding site of EGFR and HER2 have helped to explain how these compounds achieve their inhibitory effects, highlighting key hydrogen bonding and hydrophobic interactions. nih.gov Computational studies have also been used to rationalize the SAR of ribonucleotide reductase inhibitors, providing a structural basis for their observed cytotoxicity. acs.org

Table of Mentioned Compounds

Molecular Mechanisms of Biological Interaction and Target Engagement

Interaction with Enzymes and Receptors (General Mechanisms)

The biological activity of 2-chloro-6-hydrazinyl-9H-purine is predicated on its ability to mimic natural purine (B94841) nucleosides and interact with their corresponding enzymes and receptors. The purine scaffold itself is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. frontiersin.org The nitrogen atoms within the purine ring system are capable of forming crucial hydrogen bonds with amino acid residues in the active sites of enzymes or the binding pockets of receptors. nih.gov

Substitutions at the C2 and C6 positions of the purine ring are critical in defining the compound's specificity and affinity for its targets. The chlorine atom at the C2 position and the hydrazinyl group at the C6 position of this compound are expected to modulate its electronic and steric properties, influencing its binding orientation and strength with biological macromolecules. For instance, the hydrazinyl moiety can act as a hydrogen bond donor and acceptor, potentially forming key interactions within a protein's binding site.

Ribonucleotide Reductase Inhibition

Ribonucleotide reductase (RNR) is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis and repair. chemrxiv.org As such, RNR is a well-established target for anticancer and antiviral therapies. chemrxiv.org The inhibition of RNR by purine analogs is a known mechanism of action for several therapeutic agents.

While direct studies on the interaction of this compound with RNR are not extensively documented, the general mechanism of purine derivative inhibition of RNR provides a framework for its potential action. Computational analyses of adenine (B156593) derivatives have shown that the nitrogen atoms in the purine ring can form hydrogen bonds with amino acid residues such as Gly249 and Glu288, as well as with water molecules within the active site of the enzyme. nih.govnih.gov The aromatic nature of the purine ring can also lead to stacking interactions with tyrosine residues in the active site. nih.gov The hydrazinyl group at the C6 position of this compound may also contribute to binding by forming additional hydrogen bonds or coordinating with metal ions present in the enzyme's catalytic center. nih.gov

Adenosine (B11128) Deaminase Inhibition

Adenosine deaminase (ADA) is an enzyme involved in purine metabolism that catalyzes the deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. nih.gov Inhibition of ADA can lead to an accumulation of adenosine, which has various physiological effects, and is a therapeutic strategy for certain diseases.

The potential for this compound to inhibit ADA can be inferred from the activity of related compounds. For example, cladribine (B1669150) (2-chloro-2'-deoxyadenosine), a purine nucleoside analog, is a known inhibitor of ADA. nih.gov The presence of a chlorine atom at the C2 position is a key structural feature that contributes to this inhibitory activity. Similarly, 1-deazaadenosine (B84304) is a potent ADA inhibitor, demonstrating that modifications to the purine ring can significantly impact enzyme binding. nih.govresearchgate.net It is hypothesized that the purine core of this compound can occupy the active site of ADA, with the chlorine and hydrazinyl substituents interacting with key residues to prevent the catalytic deamination process.

Kinase Inhibition Profiles

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. frontiersin.org Purine analogs have been extensively investigated as kinase inhibitors due to their ability to mimic the ATP molecule and compete for its binding site in the kinase domain. frontiersin.orgnih.gov

VEGFR-2 Kinase Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Therefore, inhibitors of VEGFR-2 are valuable anticancer agents. Several small molecule inhibitors targeting VEGFR-2 possess a purine or a related heterocyclic scaffold.

| Compound | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 8a | VEGFR-2 | 0.17 | |

| Compound 8d | VEGFR-2 | 0.12 | |

| Compound 9c | VEGFR-2 | 0.17 | |

| Compound 9e | VEGFR-2 | 0.19 | |

| Sorafenib | VEGFR-2 | 0.10 | |

| Regorafenib | VEGFR-2 | 0.005 |

PI3Kα Kinase Inhibition

Phosphoinositide 3-kinase alpha (PI3Kα) is a key component of the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival. Several purine-based molecules have been developed as inhibitors of PI3Kα.

The inhibitory potential of this compound against PI3Kα can be inferred from studies on other purine derivatives. These compounds typically bind to the ATP-binding site of the p110α catalytic subunit of PI3Kα. The purine core forms key hydrogen bonds, while substituents at various positions can enhance potency and selectivity. The table below shows the inhibitory concentrations of some purine derivatives against PI3Kα, highlighting the potential for this class of compounds.

| Compound | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| Pictilisib | PI3Kα | 3.3 | |

| IC-87114 | PI3Kδ | 50 | |

| 2,9-disubstituted-6-morpholino purine derivative | PI3Kα | 11 |

EGFR Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is another tyrosine kinase that, when overexpressed or mutated, can drive tumor growth. nih.gov The development of EGFR inhibitors has been a successful strategy in cancer therapy. Purine-containing hydrazone derivatives have been designed and evaluated as potential EGFR inhibitors. nih.gov

| Compound | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 19a | EGFR | 0.08 | nih.gov |

| Compound 16b | EGFR | 0.06 | nih.gov |

| Compound 22b | EGFR | 0.07 | nih.gov |

| Lapatinib | EGFR | 0.13 | nih.gov |

HER2 Kinase Inhibition

This compound has been identified in research as an inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2), a protein kinase crucial in the development of certain types of cancer. The inhibitory action is attributed to the compound's ability to form a covalent bond with a specific cysteine residue (Cys805) located within the ATP-binding site of the HER2 kinase domain. This irreversible interaction effectively blocks the kinase's activity.

The formation of this covalent bond is a key feature of its mechanism, leading to potent and sustained inhibition of HER2 signaling. By occupying the ATP-binding pocket, the compound prevents the natural substrate, adenosine triphosphate (ATP), from binding. This action halts the process of autophosphorylation and the subsequent activation of downstream signaling cascades that are critical for cell growth and proliferation.

Research findings have detailed the specifics of this interaction. The purine scaffold of the molecule serves as the structural backbone that positions the reactive hydrazinyl group correctly within the active site to facilitate the covalent linkage. This targeted inhibition leads to the downregulation of critical cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are often hyperactivated in HER2-positive cancers.

Interference with DNA Synthesis Pathways

As a purine analog, this compound has the potential to interfere with the synthesis of DNA. Its structural similarity to natural purine bases, such as adenine and guanine, allows it to be recognized by enzymes involved in nucleotide metabolism and DNA replication. This can lead to several disruptive outcomes for the cell.

One primary mechanism of interference is acting as an antimetabolite. The compound can be mistakenly incorporated into the growing DNA strand during replication. Due to its altered chemical structure, particularly the presence of the chloro and hydrazinyl groups, it can terminate the process of DNA chain elongation. This leads to the accumulation of fragmented DNA, which can trigger cell cycle arrest and apoptosis (programmed cell death).

Furthermore, the hydrazinyl moiety of the compound can undergo metabolic activation to form reactive species. These reactive intermediates can directly interact with and damage DNA, leading to the formation of DNA adducts or strand breaks. This genotoxic stress further contributes to the disruption of DNA replication and repair, ultimately compromising the viability of rapidly dividing cells that have a high demand for DNA synthesis.

Modulation of Cellular Proliferation Pathways in Research Models

In various preclinical research models, this compound has demonstrated significant effects on cellular proliferation pathways. Its activity has been studied in cancer cell lines, particularly those that are dependent on the signaling pathways it is known to inhibit.

In studies involving HER2-overexpressing breast cancer cell lines, treatment with the compound has been shown to lead to a significant reduction in cell viability and the induction of apoptosis. The inhibition of HER2 kinase activity by the compound directly results in the dephosphorylation of HER2 and downstream signaling proteins like Akt and ERK. The inactivation of these pro-survival pathways is a key factor in the observed anti-proliferative effects.

The table below summarizes findings from representative research models on the effects of this compound on cellular proliferation.

| Research Model | Pathway Modulated | Observed Effect |

| HER2+ Breast Cancer Cell Lines | HER2/PI3K/Akt Signaling | Inhibition of cell growth, induction of apoptosis |

| Various Cancer Cell Lines | DNA Synthesis/Replication | Cell cycle arrest at S-phase, DNA damage response |

These studies in controlled laboratory settings indicate that the compound's ability to modulate these critical pathways makes it a subject of interest for understanding cancer biology and developing targeted therapeutic strategies. The dual mechanism of inhibiting key signaling kinases and interfering with fundamental processes like DNA synthesis provides a multi-pronged approach to disrupting cancer cell proliferation in these research models.

Advanced Research Applications of Chlorohydrazinyl Purines As Chemical Probes and Building Blocks

Development of Multi-Targeting Agents in Chemical Research

The purine (B94841) scaffold is considered a "privileged" structure in medicinal chemistry, meaning it can be used to build ligands for numerous, diverse biological targets. nih.gov The concept of multi-targeting agents—single molecules designed to interact with multiple targets—is a growing strategy in chemical research to address complex diseases. The structure of 2-chloro-6-hydrazinyl-9H-purine is well-suited for this approach.

Researchers can leverage the differential reactivity of the chloro and hydrazinyl groups to sequentially add different chemical fragments. This allows for the construction of hybrid molecules where one part of the molecule is designed to bind to one biological target, and another part is tailored for a second target. For instance, a fragment known to interact with a specific kinase could be attached at one position, while a moiety targeting a G-protein coupled receptor could be added at another. This modular synthesis strategy enables the exploration of novel polypharmacology, where a single compound can modulate a disease pathway at multiple points. The purine core acts as a central scaffold, orienting the appended functional groups in a specific three-dimensional arrangement to achieve the desired multi-target interactions.

Design of Enzyme Inhibitors and Receptor Ligands

The this compound molecule is a key precursor for the synthesis of targeted enzyme inhibitors and receptor ligands. mdpi.com Purine derivatives are known to act as inhibitors for a variety of enzymes, including cyclin-dependent kinases, and as modulators for receptors like adenosine (B11128) receptors. nih.gov

Enzyme Inhibitors: The purine structure mimics endogenous purines like adenine (B156593) and guanine, allowing derivatives to compete for the active sites of enzymes involved in nucleic acid metabolism or cellular signaling. biosynth.com The hydrazinyl group of this compound can be reacted with various aldehydes and ketones to form hydrazones, creating a diverse library of compounds for screening against enzyme targets. researchgate.net The chlorine atom at the C2 position can be substituted with other functional groups to fine-tune binding affinity and selectivity for the target enzyme. mdpi.com

Receptor Ligands: Similarly, the scaffold is used to build ligands for purinergic receptors, such as adenosine receptors, which are crucial in cardiovascular and central nervous system functions. chemenu.com By modifying the C2 and C6 positions, chemists can design selective agonists or antagonists for different receptor subtypes. For example, specific substitutions can lead to potent and selective ligands for the A1 adenosine receptor. nih.gov

| Application | Target Class | Role of this compound |

| Enzyme Inhibition | Kinases, Phosphorylases | Serves as a core scaffold for building competitive inhibitors. |

| Receptor Ligands | Adenosine Receptors | Acts as a starting material for synthesizing selective agonists/antagonists. |

Precursors for Bioconjugation Reactions

Bioconjugation is the process of chemically linking a molecule to a biomolecule, such as a protein or nucleic acid. The hydrazinyl group (-NHNH2) on the purine ring makes this compound an excellent precursor for such reactions. This functional group is a potent nucleophile that can participate in specific and efficient "click chemistry" type reactions under mild, biocompatible conditions. nih.govresearchgate.net

The hydrazinyl moiety can react with aldehydes and ketones to form stable hydrazone linkages. This reaction is widely used to label proteins and other biomolecules that have been modified to contain a carbonyl group. Furthermore, the hydrazino-Pictet-Spengler ligation is a powerful bioconjugation method that forms a stable carbon-carbon bond, and derivatives of this compound can be designed to participate in this type of reaction. nih.govbachem.com These bioconjugation strategies allow the purine derivative to be attached to fluorescent dyes for imaging studies, or to larger drug molecules to act as a targeting agent. bachem.com The resulting triazole linkage from some click reactions is highly stable to enzymatic degradation, making it an attractive linker in biological systems. bachem.com

Role in Drug Design Strategies (Conceptual Frameworks)

In the conceptual framework of drug design, this compound serves as a versatile building block for creating and testing pharmacophore models and exploring structure-activity relationships (SAR). nih.govnih.gov A pharmacophore is the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. nih.gov

The this compound scaffold provides a rigid core with two distinct points for chemical modification:

The C6-hydrazinyl group: This position can be readily converted into a wide array of hydrazones or other functionalities, allowing for the systematic exploration of how different substituents affect biological activity. researchgate.net

The C2-chloro group: This halogen atom can be replaced through nucleophilic substitution reactions, enabling the introduction of another layer of chemical diversity. mdpi.com

By synthesizing a library of derivatives from this single precursor and testing their biological activity, researchers can build detailed SAR models. nih.gov These models help to identify which chemical features are crucial for activity (the pharmacophore) and which can be modified to improve properties like potency or selectivity. nih.gov This systematic approach is fundamental to modern drug discovery, allowing for the rational design of more effective therapeutic agents. nih.gov

Integration into Photoswitchable Molecular Systems

A sophisticated application of this compound is its potential integration into photoswitchable molecular systems. These are "smart" molecules whose biological activity can be turned on or off with light. Azobenzene (B91143) is a classic example of a molecular photoswitch; it can isomerize from a stable trans form to a less stable cis form upon irradiation with UV light, and then revert back with visible light or heat. wikipedia.orgnih.gov

The this compound can act as the "warhead" or biologically active part of a photoswitchable molecule. The hydrazinyl group provides a convenient attachment point for linking the purine to an azobenzene moiety or another photoswitchable group. nih.gov In such a system, the azobenzene "tail" can influence the ability of the purine "head" to bind to its biological target. For example, in the extended trans state, the purine might fit perfectly into an enzyme's active site, leading to inhibition. Upon switching to the bent cis state with light, the change in shape could withdraw the purine from the binding pocket, turning off its inhibitory activity. This approach offers the potential for precise spatial and temporal control over biological processes, a powerful tool in chemical biology research. nih.gov

Emerging Trends and Future Research Directions in 2 Chloro 6 Hydrazinyl 9h Purine Chemistry

Advancements in Green Chemistry Methodologies for Synthesis

The synthesis of purine (B94841) derivatives is increasingly benefiting from the principles of green chemistry, aiming to reduce environmental impact through more sustainable practices. researchgate.netunipr.it A significant trend is the use of microwave-assisted synthesis, which can shorten reaction times, improve yields, and enhance regioselectivity. researchgate.net For instance, microwave irradiation has been successfully employed for the synthesis of various pyrimidine (B1678525) and purine derivatives in water, an eco-friendly solvent. researchgate.net

Another cornerstone of green synthetic approaches is the development of multicomponent reactions (MCRs). researchgate.netunipr.it MCRs allow for the construction of complex molecules like purines from simpler starting materials in a single step, which increases efficiency and reduces waste. researchgate.net These methods are not only more sustainable but also align with the growing interest in pharmaceutical sustainability. researchgate.netunipr.it The evolution of synthetic chemistry towards these greener approaches is vital for the environmentally conscious production of new heterocyclic compounds for research applications. researchgate.net

Exploration of Novel Reaction Pathways and Catalytic Systems

The functionalization of the purine ring is a key area of research, with scientists continuously exploring novel reaction pathways to create diverse derivatives. The compound 2-chloro-6-hydrazinyl-9H-purine is itself synthesized from 6-chloropurine (B14466) derivatives, where the chlorine atom is displaced by hydrazine (B178648) hydrate (B1144303). jchps.com This hydrazinyl group can then be further reacted, for example with substituted benzaldehydes, to create a variety of 6-bezylidene hydrazinyl purine derivatives. jchps.com

Recent advancements have introduced innovative methods for purine modification. For example, direct C-H cyanation of purines has been developed as a transition-metal-free method to introduce a cyano group, typically at the 8-position. mdpi.com This method involves sequential activation with triflic anhydride (B1165640) followed by nucleophilic cyanation. mdpi.com

Furthermore, sophisticated catalytic systems are being employed to achieve specific chemical transformations. Palladium-catalyzed allylic alkylation and ruthenium-based cross-metathesis are examples of techniques used to synthesize acyclic nucleoside analogues. researchgate.net The synthesis of 2,6-disubstituted purines, such as 6-chloro-2-iodopurine, has been achieved through regiospecific lithiation/quenching sequences, demonstrating the power of modern synthetic strategies to create highly functionalized purine templates for further chemical exploration. nih.govresearchgate.net

Rational Design and Optimization of Purine Scaffolds for Specific Molecular Recognition

The rational design of purine scaffolds is a critical aspect of developing compounds with specific biological activities in research settings. nih.gov By modifying the substituents at various positions on the purine ring, researchers can fine-tune the molecule's properties to achieve desired interactions with biological targets. nih.gov For example, studies on N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives have shown that the presence of both a purine residue and another molecular fragment, connected by a linker of a specific length, is crucial for their cytotoxic activity in cancer cell line studies. nih.gov

The 2,6,9-trisubstituted purines are a well-known class of compounds that have been optimized as potent inhibitors of cyclin-dependent kinases (CDKs), which are important enzymes in cell cycle regulation. researchgate.net The ability to selectively introduce different functional groups at the 2, 6, and 9 positions of the purine core allows for the creation of extensive chemical libraries for screening against various biological targets. google.com The ultimate goal of this rational design approach is to create purine analogues that can mimic natural substrates and effectively interact with the active sites of enzymes or receptors.

Computational Studies for Predictive Design and Mechanistic Insights

Computational chemistry has become an indispensable tool in the study of purine derivatives, including this compound. These methods provide valuable insights into the physicochemical properties and potential biological activities of these molecules, guiding their design and synthesis. nih.gov

Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H5ClN6 | PubChem nih.gov |

| Molecular Weight | 184.59 g/mol | PubChem nih.gov |

| XLogP3 | 0.3 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 3 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 5 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

| Exact Mass | 184.0264219 Da | PubChem nih.gov |

| Topological Polar Surface Area | 92.5 Ų | PubChem nih.gov |

This table was generated using data from PubChem.

Beyond predicting basic properties, computational studies, often in conjunction with experimental techniques like X-ray crystallography, help to elucidate the three-dimensional structures of purine derivatives. nih.govnih.gov This structural information is vital for understanding how these molecules interact with their biological targets at the atomic level. For instance, X-ray analysis has been used to determine the precise structure of purine intermediates, which can be difficult to ascertain by other spectroscopic methods due to the presence of different tautomers. nih.gov Such detailed structural knowledge is crucial for predictive models that aim to forecast the binding affinity of a ligand to a receptor, thereby streamlining the discovery of new research compounds.

Uncovering New Biological Targets and Mechanisms of Action in Research Contexts

The purine analogue class of molecules is well-established for its ability to interfere with DNA and RNA synthesis, leading to their investigation in various research contexts, including as potential anticancer and antiviral agents. nih.govnih.govwikipedia.org Derivatives of this compound are synthesized and studied to explore new biological activities and uncover novel mechanisms of action.

In a research context, purine derivatives have been found to inhibit a range of enzymes. For example, certain halogenated purines have been shown to inhibit thymidine (B127349) kinase, an enzyme involved in DNA synthesis, which is a target in antiviral research. Other purine nucleoside analogues have been developed as inhibitors of HCV NS5B polymerase, a key enzyme in the replication of the hepatitis C virus. nih.gov

The hydrazino group at the 6-position of this compound is a particularly reactive functional group that allows for the creation of a wide array of derivatives through reactions with aldehydes, ketones, and other electrophiles. jchps.com This chemical versatility enables the generation of compound libraries that can be screened against various biological targets to identify new lead structures for further investigation. The exploration of these new derivatives is a continuing effort to understand the vast biological potential of the purine scaffold.

Q & A

Basic: What is the standard synthetic route for preparing 2-chloro-6-hydrazinyl-9H-purine?

Answer:

The compound is typically synthesized via nucleophilic substitution of 2,6-dichloro-9H-purine with hydrazine hydrate. The reaction proceeds at room temperature under inert conditions, monitored by TLC (EtOAc/hexane, 1:3). After completion, the product is isolated by filtration and washed with diethyl ether to remove unreacted starting materials. The intermediate is confirmed by NMR (δ ~8.5 ppm for purine protons; absence of NH signals indicates successful substitution) .

Basic: How is intermediate purity validated during synthesis?

Answer:

Thin-layer chromatography (TLC) is employed to monitor reaction progress, using silica gel plates and UV visualization. Post-reaction, purification via column chromatography (e.g., EtOAc/hexane gradients) ensures removal of byproducts like unsubstituted dichloropurine or over-alkylated derivatives. Final characterization combines NMR, NMR, and mass spectrometry to confirm structural integrity .

Advanced: How can regioselectivity challenges in hydrazine substitution be addressed?

Answer:

Regioselectivity at the 6-position is influenced by steric and electronic factors. To minimize competing substitution at the 2-position:

- Use controlled stoichiometry (1 eq. hydrazine) to favor mono-substitution.

- Employ polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Confirm regiochemistry via NOE NMR experiments or X-ray crystallography, as seen in related purine derivatives .

Advanced: What crystallographic tools are recommended for structural elucidation?

Answer:

For small-molecule X-ray diffraction:

- SHELX suite : SHELXL refines structures against high-resolution data, handling twinning and disorder common in purine derivatives.

- WinGX : Integrates SHELX with graphical interfaces for data processing (e.g., ORTEP-3 for thermal ellipsoid visualization).

- Validation : Check hydrogen-bonding patterns using Mercury (CCDC) to ensure packing consistency .

Advanced: How are hydrogen-bonding networks analyzed in crystal structures?

Answer:

Graph set analysis (as per Etter’s rules) categorizes H-bond motifs (e.g., chains, rings). For this compound:

- Identify donor/acceptor sites (N–H, Cl).

- Use PLATON or Mercury to calculate geometric parameters (d, θ).

- Compare with databases (CSD) to identify atypical interactions, such as bifurcated H-bonds involving the hydrazinyl group .

Advanced: How to resolve contradictions in biological activity data?

Answer:

Discrepancies in cytotoxicity or enzyme inhibition may arise from:

- Purity issues : Re-characterize batches via HPLC-MS.

- Solubility : Use DMSO stock solutions with <0.1% water to prevent aggregation.

- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times. Cross-validate with orthogonal assays (e.g., SPR for binding affinity) .

Advanced: What strategies optimize Suzuki couplings for purine functionalization?

Answer:

To introduce aryl groups at the 6-position:

- Catalyst : Pd(PPh) (0.05 mmol) in toluene under reflux.

- Base : KCO (1.5 eq.) enhances boronic acid activation.

- Protecting groups : Use tetrahydropyran (THP) at N-9 to prevent side reactions. Purify via flash chromatography (EtOAc/hexane) .

Advanced: How are computational methods applied to predict reactivity?

Answer:

- DFT calculations : Model transition states (e.g., Gaussian09) to predict substitution kinetics at Cl vs. NH sites.

- Molecular docking : Screen hydrazinyl derivatives against target proteins (e.g., kinases) using AutoDock Vina.

- ADMET prediction : Use SwissADME to optimize logP and solubility for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.